molecular formula C19H16BrCl3N2 B2563678 3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 475631-95-9

3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Cat. No.: B2563678
CAS No.: 475631-95-9
M. Wt: 458.61
InChI Key: XBFXYOWYTLHOFE-UHFFFAOYSA-M
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Description

3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a useful research compound. Its molecular formula is C19H16BrCl3N2 and its molecular weight is 458.61. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a quaternary ammonium compound characterized by a complex bicyclic structure. Its unique molecular configuration makes it a subject of interest in medicinal chemistry and biological research. This article focuses on its biological activities, including antibacterial, antifungal, and potential antitumor effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₇Cl₂N₂Br
  • Molecular Weight : 389.66 g/mol
  • CAS Number : 339109-85-2

The compound features a pyrrolo[1,2-a]imidazole core, which is notable for its potential biological activity. The presence of chlorophenyl and dichlorobenzyl groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities across various assays:

Antimicrobial Activity

A study evaluated the antibacterial and antifungal properties of several derivatives of pyrrolo[1,2-a]imidazolium salts, including the target compound. The results demonstrated that the compound showed promising activity against multiple strains of bacteria and fungi:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansStrong antifungal
Mycobacterium tuberculosisSignificant activity

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Effect
Mia PaCa-215.3Cytotoxic
HepG212.7Cytotoxic
RKO18.5Cytotoxic
LoVo14.0Cytotoxic

These findings suggest that the compound may interfere with cellular pathways critical for tumor growth and survival.

While specific mechanisms for this compound's activity are still under investigation, it is hypothesized that its interaction with cellular membranes and enzymes plays a crucial role in its biological effects. The presence of halogen substituents may enhance lipophilicity and facilitate membrane penetration, leading to increased bioactivity.

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various pyrrolo[1,2-a]imidazolium derivatives, the target compound exhibited potent antifungal properties against Candida albicans, highlighting its potential in treating fungal infections .
  • Antitumor Evaluation : Another study focused on the antitumor effects of this compound against human cancer cell lines showed significant cytotoxicity, suggesting its utility as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N2.BrH/c20-15-6-3-13(4-7-15)18-12-23(19-2-1-9-24(18)19)11-14-5-8-16(21)10-17(14)22;/h3-8,10,12H,1-2,9,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFXYOWYTLHOFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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